molecular formula C13H26N4O2 B8121840 N-Boc-8-azidooctan-1-amine

N-Boc-8-azidooctan-1-amine

Cat. No.: B8121840
M. Wt: 270.37 g/mol
InChI Key: LBZMAFUGZJUKFI-UHFFFAOYSA-N
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Description

N-Boc-8-azidooctan-1-amine, also known as tert-butyl (8-azidooctyl)carbamate, is a chemical compound with the molecular formula C13H26N4O2. It is a derivative of octan-1-amine, where the amine group is protected by a tert-butoxycarbonyl (Boc) group and an azido group is attached to the eighth carbon of the octyl chain. This compound is commonly used in organic synthesis, particularly in the preparation of more complex molecules due to its functional groups that can undergo various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-8-azidooctan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Boc-8-azidooctan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 8-aminooctan-1-amine.

    Substitution: Corresponding substituted products depending on the nucleophile used.

    Cycloaddition: Triazole derivatives.

Mechanism of Action

The mechanism of action of N-Boc-8-azidooctan-1-amine involves the reactivity of its functional groups:

Comparison with Similar Compounds

N-Boc-8-azidooctan-1-amine can be compared with other similar compounds:

    N-Boc-8-bromo-octan-1-amine: Similar in structure but contains a bromo group instead of an azido group.

    N-Boc-8-hydroxy-octan-1-amine: Contains a hydroxy group instead of an azido group.

    N-Boc-8-iodo-octan-1-amine: Contains an iodo group instead of an azido group.

This compound is unique due to the presence of the azido group, which allows for specific reactions such as cycloaddition to form triazoles, a feature not shared by the other similar compounds .

Properties

IUPAC Name

tert-butyl N-(8-azidooctyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N4O2/c1-13(2,3)19-12(18)15-10-8-6-4-5-7-9-11-16-17-14/h4-11H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZMAFUGZJUKFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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